5-(2-Methoxyethoxy)pyrazine-2-carbonitrile
Overview
Description
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile: is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is characterized by the presence of a pyrazine ring substituted with a 2-methoxyethoxy group and a carbonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving the interaction of pyrazine derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:
- 5-(2-Ethoxyethoxy)pyrazine-2-carbonitrile
- 5-(2-Methoxyethoxy)pyrazine-2-carboxamide
- 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid
These compounds share similar structural features but differ in the functional groups attached to the pyrazine ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
5-(2-methoxyethoxy)pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7(4-9)5-11-8/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAVABAECRVNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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